2-Ethyl-3,5-dimethylpyrazine is an organic compound belonging to the alkylpyrazine class. [, , ] It is a flavoring agent known for its potent, characteristic roasted, nutty, and earthy aroma, often associated with foods like potato chips, chocolate, coffee, and roasted nuts. [, , , , , , , , ] It is commonly found in various natural sources like roasted foods and beverages, as well as in insects. [, , , , , ] Scientific research focuses on its role as a flavor and aroma compound, its synthesis, its presence in various food matrices, and its potential applications in pest control.
Synthesis Analysis
Semibiocatalytic approach: This method utilizes biocatalytically produced α-hydroxy ketones (2-hydroxypentan-3-one) as electrophilic coupling reactants, which react with propane-1,2-diamine to regioselectively produce 2-ethyl-3,5-dimethylpyrazine with higher yield compared to its isomer. []
Deuterium-labeled synthesis: For stable isotope dilution assays (SIDA), stable deuterium-labeled 2-ethyl-3,5-dimethylpyrazine is synthesized. This process involves chlorination of unlabeled 2-ethyl-3,5-dimethylpyrazine to form chloroalkylpyrazine, followed by deuterium substitution. []
Mechanism of Action
The mechanism of action of 2-ethyl-3,5-dimethylpyrazine primarily revolves around its interaction with olfactory receptors in the nose. [] Upon entering the nasal cavity, it binds to specific olfactory receptors, triggering a signal transduction pathway. This pathway sends signals to the brain, where they are interpreted as the characteristic roasted, nutty aroma. [] Additionally, 2-ethyl-3,5-dimethylpyrazine has been found to elicit electroantennogram (EAG) activity and alarm responses in fire ants. [] This suggests a potential interaction with insect chemoreceptors and a role in their communication systems.
Physical and Chemical Properties Analysis
2-Ethyl-3,5-dimethylpyrazine is a colorless to pale yellow liquid at room temperature. [] It exhibits:
Low odor threshold in water, making it a potent odorant. []
High volatility, contributing to its presence in headspace analysis of various food products. [, , , , ]
Applications
Food Science and Technology:
Flavoring Agent: 2-Ethyl-3,5-dimethylpyrazine is used as a flavoring agent in various food products, including chocolate, coffee, snacks, baked goods, and confectionery. [, , , , , , , ] Its potent roasted, nutty aroma enhances the overall sensory experience of these products.
Food Analysis: Researchers utilize 2-ethyl-3,5-dimethylpyrazine as a marker compound to analyze the aroma profiles of various food products, including coffee, chocolate, roasted chicory, and nuts. [, , , , , , , , , , , ] It helps understand flavor development during processing and storage.
Flavor Quality Control: The quantification of 2-ethyl-3,5-dimethylpyrazine is used to monitor flavor quality and consistency in various food products. [, , ] Stable isotope dilution assays (SIDA) are commonly employed to accurately determine its concentration in complex food matrices.
Pest Control:
Fire Ant Attractant: Research suggests that 2-ethyl-3,5-dimethylpyrazine can act as a potential attractant for fire ants, particularly Solenopsis invicta. [] This property makes it a candidate for developing bait systems for fire ant control, enhancing bait attractiveness and effectiveness.
Related Compounds
2-Ethyl-3,6-dimethylpyrazine
Compound Description: 2-Ethyl-3,6-dimethylpyrazine is an isomer of 2-Ethyl-3,5-dimethylpyrazine, sharing the same molecular formula but differing in the arrangement of the methyl and ethyl substituents on the pyrazine ring. This subtle structural difference significantly impacts its aroma properties. While both isomers possess nutty and earthy aromas, 2-Ethyl-3,6-dimethylpyrazine exhibits a significantly higher odor threshold, meaning it requires a higher concentration to be detected by the human nose []. This makes 2-Ethyl-3,5-dimethylpyrazine a more potent odorant compared to its isomer.
Relevance: The distinct odor thresholds and sensory perceptions of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine highlight the critical role of structural isomerism in influencing the aroma profile of food and beverages. Their presence in roasted green tea and other foods underscores the importance of understanding the formation and sensory impact of these compounds during food processing. [] (https://www.semanticscholar.org/paper/4000e9506e93e39fffc4a1bc249a3ec2b19744e7)
2,3-Diethyl-5-methylpyrazine
Compound Description: 2,3-Diethyl-5-methylpyrazine, another alkylpyrazine, is characterized by its potent, earthy, and roasted aroma, often described as "potato chip-like." [] Like 2-Ethyl-3,5-dimethylpyrazine, it is frequently found in various roasted foods, including coffee, nuts, and chocolate. Its intense aroma and low odor threshold make it a significant contributor to the overall sensory profile of these foods.
Relevance: Both 2,3-Diethyl-5-methylpyrazine and 2-Ethyl-3,5-dimethylpyrazine are important contributors to the aroma of roasted foods, including roasted green tea. Their co-occurrence and similar aroma profiles highlight their significance in shaping the desired sensory attributes of these products. [, ] (https://www.semanticscholar.org/paper/e6ad473f13638746d4b9f1e6bab5789b93cf6c5e) (https://www.semanticscholar.org/paper/b2f30cff8c50e406c4cf5224b6661a77f121dc65)
2-Acetyl-1-pyrroline
Relevance: The co-occurrence of 2-Acetyl-1-pyrroline and 2-Ethyl-3,5-dimethylpyrazine in roasted green tea and other roasted products highlights the complex interplay of various aroma compounds in shaping the overall sensory profile of these foods. Their distinct yet complementary aromas contribute to the characteristic roasted notes appreciated by consumers. [, ] (https://www.semanticscholar.org/paper/6f00bf2c075344f20fe489177050cc5d336a49d1) (https://www.semanticscholar.org/paper/92916987846158538a3826f58db4d79f347d3552)
Methional
Relevance: Methional and 2-Ethyl-3,5-dimethylpyrazine often co-occur in foods subjected to roasting or high-heat cooking, including roasted green tea. While they possess distinct aroma profiles, their combined presence contributes to the complex and desirable aroma characteristics of these foods. [, ] (https://www.semanticscholar.org/paper/ca3754f16db5017337bcf365cf237939fac6f53f) (https://www.semanticscholar.org/paper/60b3de307abaa0e79e42305f2ecb706f51d74fa7)
3-Methylbutanal
Relevance: 3-Methylbutanal and 2-Ethyl-3,5-dimethylpyrazine are frequently encountered together in roasted green tea and other roasted food products. Their distinct yet complementary aromas contribute to the overall complexity of the roasted flavor profile. [, ] (https://www.semanticscholar.org/paper/1aec373899b66789f70d0551dfd388ba87754a8d) (https://www.semanticscholar.org/paper/b2f30cff8c50e406c4cf5224b6661a77f121dc65)
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